Tagorizine

Übersicht

Beschreibung

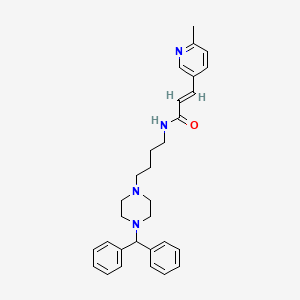

Tagorizin, auch bekannt als AL-3264, ist ein Pyridylacrylamidoalkylpiperazin-Derivat. Es wurde ursprünglich von Dainippon Pharmaceutical Co., Ltd. als Antiallergikum entwickelt. Tagorizin wirkt als 5-Lipoxygenase-Inhibitor und blockiert Histamin-H1-Rezeptoren .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Tagorizin beinhaltet die Reaktion von Pyridylacrylamid mit Alkylpiperazin unter spezifischen Bedingungen. Das Verfahren zur Herstellung der Mutterlauge beinhaltet das Lösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), um eine Konzentration von 40 mg/mL zu erreichen .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für Tagorizin sind nicht umfassend dokumentiert. Der allgemeine Ansatz beinhaltet die großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tagorizin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Tagorizin kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können Tagorizin in reduzierte Formen umwandeln.

Substitution: Tagorizin kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation zu oxidierten Derivaten führen, während Substitutionsreaktionen verschiedene substituierte Verbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Tagorizin hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als biochemisches Werkzeug zur Untersuchung der Enzyminhibition und der Rezeptorblockade verwendet.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf zelluläre Signalwege und Signaltransduktion.

Medizin: Aufgrund seiner antiallergischen Eigenschaften wird es als potenzielle Behandlung für allergische Erkrankungen untersucht.

Industrie: Wird bei der Entwicklung von Arzneimitteln und biochemischen Assays eingesetzt

Wirkmechanismus

Tagorizin entfaltet seine Wirkung durch die Hemmung der 5-Lipoxygenase und die Blockierung der Histamin-H1-Rezeptoren. Diese doppelte Wirkung trägt dazu bei, Entzündungen und allergische Reaktionen zu reduzieren. Die Hemmung der 5-Lipoxygenase verhindert die Produktion von Leukotrienen, die Entzündungsmediatoren sind. Die Blockierung der Histamin-H1-Rezeptoren reduziert Histamin-induzierte allergische Reaktionen .

Wirkmechanismus

Tagorizine exerts its effects by inhibiting 5-lipoxygenase and blocking histamine H1-receptors. This dual action helps reduce inflammation and allergic responses. The inhibition of 5-lipoxygenase prevents the production of leukotrienes, which are inflammatory mediators. Blocking histamine H1-receptors reduces histamine-induced allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Tagorizin ist aufgrund seiner doppelten Wirkung als 5-Lipoxygenase-Inhibitor und Histamin-H1-Rezeptorblocker einzigartig. Zu den ähnlichen Verbindungen gehören:

Ketotifen: Ein weiterer H1-Rezeptorantagonist mit antiallergischen Eigenschaften.

Mepyramin: Ein H1-Rezeptorantagonist, der bei allergischen Reaktionen eingesetzt wird.

Oxatomid: Eine Verbindung mit ähnlichen antiallergischen Wirkungen

Tagorizin zeichnet sich durch seine kombinierte Hemmung der 5-Lipoxygenase und der Histamin-H1-Rezeptoren aus, was es zu einem potenten Antiallergikum macht.

Biologische Aktivität

Tagorizine is a compound that has garnered attention due to its potential biological activities, particularly in the context of its pharmacological properties. This article aims to provide a comprehensive overview of this compound's biological activity, supported by data tables, case studies, and relevant research findings.

This compound is chemically related to cetirizine, an antihistamine commonly used for allergic conditions. Its structure allows it to interact with histamine receptors, potentially influencing various physiological processes.

This compound primarily functions as an H1-receptor antagonist. This mechanism is critical in mediating allergic responses by blocking the action of histamine, a key player in allergic reactions. The compound may also exhibit additional pharmacological effects linked to nitric oxide (NO) release, enhancing its therapeutic profile.

Antihistamine Effects

Research indicates that this compound retains significant antihistamine activity similar to its parent compound, cetirizine. In vitro studies have shown that it effectively inhibits histamine-induced responses in various tissues, including the guinea pig ileum and tracheal preparations.

| Study | Model | Concentration | Effect |

|---|---|---|---|

| Study 1 | Guinea Pig Ileum | 1-100 µM | Inhibition of histamine-induced contractions |

| Study 2 | Tracheal Rings | 1-100 µM | Reduction in airway constriction |

Nitric Oxide Release

This compound's role as a nitric oxide donor has been explored in several studies. The compound demonstrates a slow and sustained release of NO, which is crucial for vascular relaxation and anti-inflammatory effects.

| Compound | Release Kinetics | Max Concentration |

|---|---|---|

| This compound | Slow release over 4 hours | 100 µM |

| SNAP | Rapid release within 30 minutes | N/A |

Clinical Efficacy

A clinical trial involving patients with chronic urticaria evaluated the efficacy of this compound compared to cetirizine. The results indicated that patients treated with this compound reported significant reductions in symptoms and improved quality of life.

- Patient Satisfaction : 74% satisfaction after two weeks of treatment.

- Symptom Reduction : Significant decrease in wheals and itching scores (p < 0.001).

Safety Profile

The safety profile of this compound was assessed alongside its efficacy. Adverse effects were minimal, with only a small percentage of patients reporting drowsiness or inadequate symptom relief.

Eigenschaften

IUPAC Name |

(E)-N-[4-(4-benzhydrylpiperazin-1-yl)butyl]-3-(6-methylpyridin-3-yl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N4O/c1-25-14-15-26(24-32-25)16-17-29(35)31-18-8-9-19-33-20-22-34(23-21-33)30(27-10-4-2-5-11-27)28-12-6-3-7-13-28/h2-7,10-17,24,30H,8-9,18-23H2,1H3,(H,31,35)/b17-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVYCNKDRINREMB-WUKNDPDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C=CC(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C=C1)/C=C/C(=O)NCCCCN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118420-47-6 | |

| Record name | Tagorizine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118420476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAGORIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/668QM8QJFS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.